REACTION_CXSMILES
|
C(N(CC)CC)C.Cl.[CH3:9][O:10][C:11](=[O:14])[CH2:12][NH2:13].[CH:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:18]=[CH:17][C:16]=1[C:25](Cl)=[O:26].O>ClCCl>[CH3:9][O:10][C:11](=[O:14])[CH2:12][NH:13][C:25]([C:16]1[CH:17]=[CH:18][C:19]2[C:24](=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:15]=1)=[O:26] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10.07 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C(=O)Cl
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
14.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
6.61 g
|
Type
|
reactant
|
Smiles
|
Cl.COC(CN)=O
|
Name
|
|
Quantity
|
66 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The pale brown mixture was stirred for 25 hours at 5° C
|
Duration
|
25 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred rapidly for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with sodium hydroxide (1 M, 100 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CNC(=O)C1=CC2=CC=CC=C2C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1221 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 9560.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |